GR79236
Vue d'ensemble
Description
GR79236 est un agoniste hautement puissant et sélectif du récepteur adénosinique A1. Il possède des propriétés analgésiques et anti-inflammatoires significatives chez les humains et les animaux. Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la migraine et d'autres affections liées à la douleur .
Applications De Recherche Scientifique
GR79236 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study adenosine receptor interactions and signaling pathways.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its potential therapeutic applications in treating pain, inflammation, and migraine.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mécanisme D'action
Target of Action
GR79236, also known as N-((1S,trans)-2-Hydroxycyclopentyl)adenosine, is a highly potent, selective, and orally active adenosine A1 receptor agonist . The primary target of this compound is the adenosine A1 receptor, with a Ki of 3.1 nM . The adenosine A1 receptor plays a crucial role in inhibiting adenylate cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels, and leading to various downstream effects .
Mode of Action
This compound interacts with its target, the adenosine A1 receptor, and inhibits isoprenaline-stimulated cAMP accumulation in cells . This interaction results in a decrease in cAMP levels, which in turn inhibits the activity of protein kinase A (PKA), a key enzyme in the cAMP-dependent pathway . Additionally, this compound inhibits catecholamine-induced lipolysis in human, rat, and dog isolated adipocytes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-dependent pathway. By inhibiting adenylate cyclase activity through the activation of the adenosine A1 receptor, this compound reduces cAMP levels . This reduction in cAMP levels leads to a decrease in PKA activity, affecting various downstream effects such as the inhibition of lipolysis .
Pharmacokinetics
The pharmacokinetics of this compound involve its oral administration, which has been shown to induce minimal changes in the plasma concentration of non-esterified fatty acids and in the blood concentrations of glucose and lactate . Intravenous infusion of this compound to fasted rats, or oral administration of this compound to fasted conscious rats and dogs, produces time- and dose-dependent decreases in the plasma non-esterified fatty acid concentration .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in locomotor activity and the inhibition of seizures in mice . Furthermore, this compound has been shown to have anti-nociceptive and anti-inflammatory actions . In a study involving patients with dental pain after third molar extraction, this compound provided meaningful pain relief for some patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological state of the organism (such as being in a fasted state) can impact the compound’s action . .
Analyse Biochimique
Biochemical Properties
GR79236 plays a significant role in biochemical reactions by interacting with adenosine receptors, specifically the adenosine A1 receptor. The compound exhibits high affinity for the adenosine A1 receptor with a Ki value of 3.1 nM, while its affinity for the adenosine A2 receptor is much lower, with a Ki value of 1300 nM . This compound inhibits isoprenaline-stimulated cAMP accumulation in DDT-MF2 cells with an IC50 of 2.6 nM . Additionally, this compound inhibits catecholamine-induced lipolysis in human, rat, and dog isolated adipocytes . These interactions highlight the compound’s role in modulating biochemical pathways related to cAMP signaling and lipid metabolism.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to decrease locomotor activity and inhibit DMCM-induced seizures in mice . In animal models, this compound inhibits trigeminal nerve firing and calcitonin gene-related peptide release, which are pivotal in migraine pathophysiology . The compound also influences glucose and lipid homeostasis by increasing insulin sensitivity in preclinical studies . These cellular effects underscore the compound’s potential therapeutic applications in pain management and metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to adenosine A1 receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in intracellular cAMP levels . This reduction in cAMP levels results in the inhibition of catecholamine-induced lipolysis and modulation of other cAMP-dependent pathways. This compound also inhibits the release of calcitonin gene-related peptide and trigeminal nerve firing, contributing to its analgesic and anti-inflammatory actions . These molecular interactions highlight the compound’s potential as a therapeutic agent for pain and metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving patients with dental pain, this compound was administered intravenously, and its analgesic effects were monitored over time. The study found that neither dose of this compound produced a significant improvement over placebo, suggesting that the compound’s efficacy may be influenced by factors such as dosage and administration route
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral administration of this compound (0.1-10 mg/kg) to fed rats induces minimal changes in the plasma concentration of non-esterified fatty acids and in the blood concentrations of glucose and lactate . In another study, intravenous infusion of this compound to fasted pithed rats produced time- and dose-dependent decreases in plasma non-esterified fatty acid concentration . These findings suggest that the compound’s effects are dose-dependent and may vary based on the metabolic state of the animal.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and glucose homeostasis. The compound inhibits catecholamine-induced lipolysis in isolated adipocytes, highlighting its role in regulating lipid metabolism . Additionally, this compound has been shown to influence glucose homeostasis by increasing insulin sensitivity in preclinical studies . These interactions with metabolic pathways underscore the compound’s potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with adenosine receptors. The compound’s high affinity for adenosine A1 receptors suggests that it may be preferentially localized to tissues and cells expressing these receptors The specific transporters or binding proteins involved in the compound’s distribution have not been extensively documented
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with adenosine A1 receptors, which are typically localized to the cell membrane The compound’s binding to these receptors may influence its activity and function within specific cellular compartments
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de GR79236 implique la préparation de la N-[(1S,2S)-2-hydroxycyclopentyl]adénosine. Les étapes clés comprennent la formation du cycle cyclopentyle et la fixation ultérieure de la partie adénosine. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela inclut le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de réactifs et de solvants de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
GR79236 subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : This compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les interactions des récepteurs adénosiniques et les voies de signalisation.
Biologie : Enquête sur ses effets sur les processus cellulaires et la liaison des récepteurs.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de la douleur, de l'inflammation et de la migraine.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans la découverte de médicaments .
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement aux récepteurs adénosiniques A1. Cette liaison inhibe la libération de neurotransmetteurs et réduit l'excitabilité neuronale, conduisant à des effets analgésiques et anti-inflammatoires. Les cibles moléculaires comprennent les récepteurs adénosiniques dans les systèmes nerveux central et périphérique .
Comparaison Avec Des Composés Similaires
Composés similaires
Adénosine : Le ligand naturel des récepteurs adénosiniques, avec une activité réceptorique plus large.
CPA (N6-cyclopentyladénosine) : Un autre agoniste sélectif du récepteur adénosinique A1 avec des propriétés similaires.
NECA (5’-N-éthylcarboxamidoadénosine) : Un agoniste non sélectif des récepteurs adénosiniques avec une activité à plusieurs sous-types de récepteurs
Unicité de GR79236
This compound est unique en raison de sa haute sélectivité et de sa puissance pour les récepteurs adénosiniques A1. Cette sélectivité réduit les effets hors cible et améliore son potentiel thérapeutique pour des affections spécifiques telles que la migraine et la gestion de la douleur .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9+,11+,12+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXTRVEUURNEW-TVDBPQCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154427 | |
Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-18-6 | |
Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124555186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GR 79236X | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GR-79236 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H682B2VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.